molecular formula C5H4N2O3 B1585566 N-Carbamoylmaleimide CAS No. 3345-50-4

N-Carbamoylmaleimide

Cat. No.: B1585566
CAS No.: 3345-50-4
M. Wt: 140.1 g/mol
InChI Key: BNPFHEFZJPVCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carbamoylmaleimide is an organic compound with the molecular formula C₅H₄N₂O₃. It is a derivative of maleimide, where the nitrogen atom is substituted with a carbamoyl group. This compound is known for its reactivity and is used in various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

N-Carbamoylmaleimide plays a significant role in biochemical reactions, particularly in the stabilization of electrochemical intermediates. It interacts with enzymes such as acetylcholinesterase, enhancing the sensitivity of electrochemical sensing platforms for organophosphorus pesticides . The interaction between this compound and thiocholine, an electrochemical intermediate, is facilitated through Michael addition, which stabilizes and enriches the intermediate . This interaction is crucial for the ultrasensitive detection of pesticides, demonstrating the compound’s importance in biochemical assays .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by stabilizing electrochemical intermediates, which can impact cell signaling pathways and gene expression . For instance, in the context of nanoparticle surface engineering, maleimide-functionalized nanoparticles have been shown to control cellular interactions and uptake efficiencies in different cell lines, including breast cancer cells and endothelial cells . This indicates that this compound can modulate cellular metabolism and signaling pathways, making it a valuable tool in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol-containing biomolecules through Michael addition . This reaction stabilizes electrochemical intermediates, enhancing their detection sensitivity . Additionally, this compound can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, contributing to the synthesis of functional polymers . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression and molecular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term exposure to certain environmental factors may lead to degradation, affecting its efficacy in stabilizing electrochemical intermediates . Understanding these temporal effects is crucial for optimizing experimental protocols and ensuring reliable outcomes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes electrochemical intermediates without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for specific applications . Studies on animal models have provided valuable insights into the threshold effects and potential toxicities associated with this compound, guiding its safe and effective use in research .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in stabilizing electrochemical intermediates suggests its involvement in metabolic flux and the regulation of metabolite levels . Additionally, its participation in RAFT polymerization indicates potential interactions with polymerization enzymes and other metabolic pathways . These interactions underscore the compound’s significance in biochemical research and its potential impact on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to stabilize electrochemical intermediates suggests its localization in regions where these intermediates are generated and utilized . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and ensuring its effective delivery to target sites .

Subcellular Localization

This compound’s subcellular localization is influenced by its functional groups and interactions with biomolecules . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, making it important to study the subcellular distribution of this compound in various experimental contexts . Understanding these localization dynamics is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbamoylmaleimide can be synthesized through the reaction of maleimide with urea under specific conditions. The reaction typically involves heating maleimide and urea in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of maleimide to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: N-Carbamoylmaleimide undergoes various chemical reactions, including:

    Michael Addition: This reaction involves the addition of nucleophiles to the double bond of this compound, forming a Michael adduct.

    Diels-Alder Reaction: this compound can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

    Substitution Reactions: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Michael Addition: Common nucleophiles include thiols and amines. The reaction is typically carried out in the presence of a base such as triethylamine.

    Diels-Alder Reaction: This reaction is usually performed at elevated temperatures in a solvent like toluene.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Michael Addition: The major products are Michael adducts with various nucleophiles.

    Diels-Alder Reaction: The major products are cyclohexene derivatives.

    Substitution Reactions: The major products are substituted maleimides with different functional groups.

Scientific Research Applications

N-Carbamoylmaleimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Maleimide: The parent compound of N-Carbamoylmaleimide, known for its reactivity in Diels-Alder and Michael addition reactions.

    N-Phenylmaleimide: A derivative where the nitrogen atom is substituted with a phenyl group, used in polymer chemistry.

    N-Methylmaleimide: A derivative with a methyl group substitution, also used in organic synthesis.

Uniqueness of this compound: this compound is unique due to the presence of the carbamoyl group, which enhances its reactivity towards nucleophiles and makes it suitable for specific applications in bioconjugation and biosensing. Its ability to form stable conjugates with biomolecules distinguishes it from other maleimide derivatives.

Properties

IUPAC Name

2,5-dioxopyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFHEFZJPVCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187096
Record name 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3345-50-4
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3345-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3345-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3345-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3345-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbamoylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBAMYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBC8KJ3Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Carbamoylmaleimide
Reactant of Route 2
N-Carbamoylmaleimide
Reactant of Route 3
N-Carbamoylmaleimide
Reactant of Route 4
N-Carbamoylmaleimide
Reactant of Route 5
N-Carbamoylmaleimide
Reactant of Route 6
N-Carbamoylmaleimide
Customer
Q & A

Q1: How does N-Carbamoylmaleimide interact with Thiocholine in electrochemical sensing platforms?

A: this compound acts as a nano-stabilizer by undergoing Michael addition with Thiocholine (TCh), an electrochemical intermediate. This interaction effectively enriches and stabilizes TCh on the sensing platform, leading to increased sensitivity in detecting organophosphate pesticides. This was demonstrated through various characterization techniques like XRD, FTIR, SEM, and EDS elemental mapping. []

Q2: What insights do NMR studies provide about the structure and dynamics of this compound derivatives?

A: NMR studies on a Diels-Alder adduct of this compound with phencyclone revealed crucial information about its structure and internal dynamics. The data suggested: a) restricted rotation about the C(sp2)-C(sp3) bonds connected to the phenyls, b) slow rotation of the amide NH2 group, and c) fast rotation around the amide N-CONH2 bond. These findings, based on observed NMR signals and magnetic anisotropic effects, contribute significantly to understanding the conformational behavior of this compound derivatives. []

Q3: What are the potential applications of this compound in material science?

A: this compound demonstrates reactivity with various functional groups like amines and alcohols. This property allows for its use in modifying polymers like cellulose and polyvinyl alcohol. [] This modification potential suggests possible applications in material science, such as creating new materials with tailored properties. Further research is needed to fully explore and harness these possibilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.